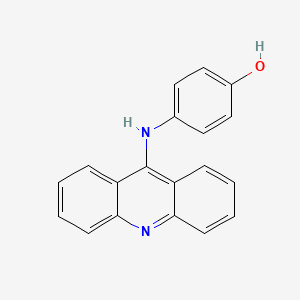
Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with phenoxymethyl thiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxymethyl group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group but different core structure.
1,2,4-Triazoles: Compounds with similar heterocyclic rings but different substituents.
Uniqueness
Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate is unique due to its specific combination of the thiadiazole ring and phenoxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
4602-45-3 |
|---|---|
分子式 |
C12H12N2O3S |
分子量 |
264.30 g/mol |
IUPAC名 |
ethyl 5-(phenoxymethyl)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-2-16-12(15)11-10(18-14-13-11)8-17-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChIキー |
JZCYMKZKWZIZNF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SN=N1)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


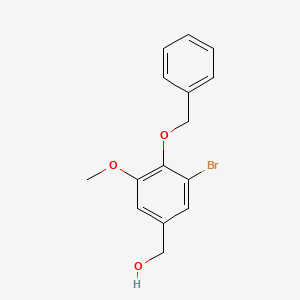
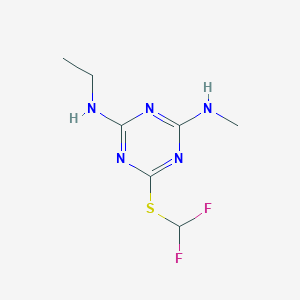

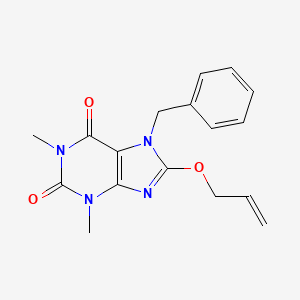
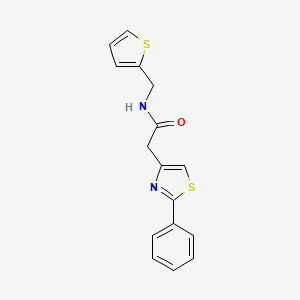
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
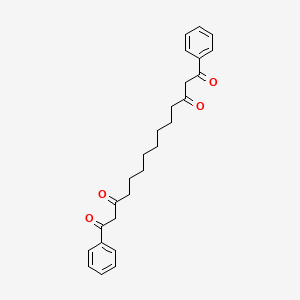
![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)
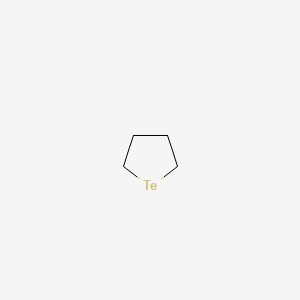
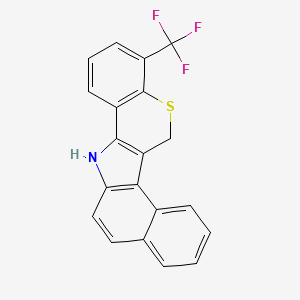
![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)
